molecular formula C24H18ClFN2O4S B2834034 N-(4-chlorophenyl)-2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide CAS No. 902278-09-5

N-(4-chlorophenyl)-2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide

Cat. No. B2834034
CAS RN: 902278-09-5
M. Wt: 484.93
InChI Key: JEEMXKXWNJXHGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known by its chemical name, CFTRinh-172, and is a selective inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) channel.

Scientific Research Applications

Synthesis and Biological Potentials

Research has been conducted on the synthesis of related quinazolinone derivatives, showcasing their potential as antimicrobial and anticancer agents. For instance, a study on the synthesis of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives revealed significant antimicrobial activity against various pathogens and exhibited anticancer properties in vitro, supported by molecular docking studies to predict anticancer potency (Mehta et al., 2019). This underscores the compound's relevance in drug discovery and design for anticancer therapeutics.

Antiviral and Neuroprotective Effects

Another study focused on an anilidoquinoline derivative, showing significant antiviral and antiapoptotic effects against Japanese encephalitis in vitro. The compound's administration in infected mice led to a notable decrease in viral load and an increase in survival, indicating its potential therapeutic efficacy for treating viral encephalitis (Ghosh et al., 2008).

Molecular Docking and Antiplasmodial Properties

Research into novel N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides has shown promise for in vitro antiplasmodial properties against Plasmodium falciparum. Molecular docking studies suggested a potential mode of action by hindering the entry of lactate, thereby inhibiting the plasmodial parasite lactate dehydrogenase (Mphahlele et al., 2017).

Antimicrobial and Antitumor Activities

New quinazoline derivatives have been synthesized and characterized for their antimicrobial and antitumor activities. Compounds with specific substitutions showed significant cytotoxic activities against cancer cell lines, highlighting their potential as chemotherapeutic agents (Ghorab et al., 2015).

properties

IUPAC Name

N-(4-chlorophenyl)-2-[6-fluoro-3-(4-methylphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClFN2O4S/c1-15-2-9-19(10-3-15)33(31,32)22-13-28(21-11-6-17(26)12-20(21)24(22)30)14-23(29)27-18-7-4-16(25)5-8-18/h2-13H,14H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEEMXKXWNJXHGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.